Spautin-1

Übersicht

Beschreibung

Spautin-1 is a novel autophagy inhibitor that has garnered significant attention in scientific research. It is known for its ability to inhibit the activity of ubiquitin-specific peptidases 10 and 13, which are involved in the regulation of autophagy. By promoting the degradation of the class III phosphatidylinositol 3-kinase complex, this compound effectively inhibits autophagy, making it a valuable tool in cancer research and other biomedical applications .

Wissenschaftliche Forschungsanwendungen

Spautin-1 has a wide range of scientific research applications, including:

Cancer Research: this compound is used to study the role of autophagy in cancer cells.

Neurodegenerative Diseases: Researchers use this compound to investigate the role of autophagy in neurodegenerative diseases like Alzheimer’s and Parkinson’s disease.

Infectious Diseases: This compound is used to study the role of autophagy in viral infections, helping to identify potential therapeutic targets.

Metabolic Disorders: The compound is also used to explore the role of autophagy in metabolic disorders such as diabetes and obesity.

Wirkmechanismus

Target of Action

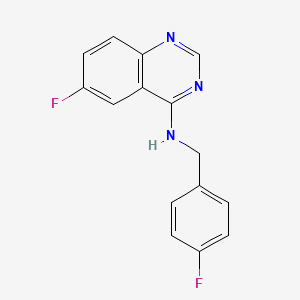

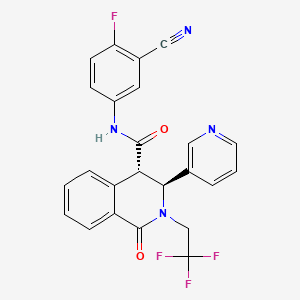

Spautin-1, also known as “6-Fluoro-N-(4-fluorobenzyl)quinazolin-4-amine”, is a potent and specific autophagy inhibitor . It primarily targets two ubiquitin-specific peptidases, USP10 and USP13 . These enzymes play a crucial role in the deubiquitination process, which is essential for protein degradation and cellular homeostasis .

Mode of Action

this compound inhibits the deubiquitinating activity of USP10 and USP13 . By doing so, it promotes the degradation of the Vps34 PI3 kinase complexes . This complex is involved in the initiation of autophagy, a cellular process that degrades and recycles cellular components . Therefore, the inhibition of USP10 and USP13 by this compound disrupts the autophagy process .

Biochemical Pathways

this compound affects several biochemical pathways. It has been found to inhibit the autophagy pathway by promoting the degradation of Vps34 PI3 kinase complexes . Furthermore, it has been reported to have an impact on the FGF/MEK/ERK signaling pathway, which is associated with cell differentiation and survival . Additionally, this compound has been shown to suppress the unfolded protein response (UPR), an adaptive stress response pathway essential for cell survival under conditions such as glucose starvation .

Pharmacokinetics

It’s known that this compound is a small molecule, which typically allows for good absorption and distribution within the body . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The inhibition of USP10 and USP13 by this compound leads to various molecular and cellular effects. For instance, it has been shown to downregulate the function and expression of F508del-CFTR, a mutant protein associated with cystic fibrosis . Moreover, it has been reported to have anti-tumor effects, as it enhances apoptosis in cancer cells .

Action Environment

The action of this compound can be influenced by environmental factors such as glucose availability. For example, under glucose starvation conditions, this compound has been found to inhibit the unfolded protein response, leading to suppression of cell survival . This suggests that the cellular environment can significantly impact the efficacy and stability of this compound.

Biochemische Analyse

Biochemical Properties

Spautin-1 plays a crucial role in biochemical reactions by inhibiting the deubiquitination activity of USP10 and USP13. This inhibition leads to the degradation of the class III phosphatidylinositol 3-kinase (PI3K) complex, which is essential for autophagy initiation. By preventing the deubiquitination of Beclin-1, a key component of the PI3K complex, this compound effectively reduces autophagy levels. Additionally, this compound interacts with other biomolecules such as Mcl-1 and Bcl-2, reducing their expression and promoting apoptosis .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In cancer cells, it enhances the cytotoxic effects of chemotherapeutic agents like imatinib by inhibiting autophagy and promoting apoptosis. This compound downregulates the expression of anti-apoptotic proteins Mcl-1 and Bcl-2, leading to increased cell death. Furthermore, this compound influences cell signaling pathways, including the PI3K/AKT pathway, by activating downstream effectors such as GSK3β .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of USP10 and USP13, which prevents the deubiquitination of Beclin-1. This inhibition leads to the degradation of the PI3K complex, reducing autophagy levels. Additionally, this compound inhibits the epidermal growth factor receptor (EGFR) signaling pathway, leading to cell cycle arrest and apoptosis. The compound also downregulates glucose transporter 1 (Glut1), increasing cell death under glucose deprivation conditions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Short-term treatment with this compound leads to a rapid decrease in autophagy levels and increased apoptosis. Long-term exposure to this compound can result in the development of resistance in some cell lines. The stability of this compound in various solvents and its degradation over time have been studied to optimize its use in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits autophagy and promotes apoptosis without causing significant toxicity. At high doses, this compound can induce adverse effects such as weight loss and organ damage. The threshold effects and toxicities observed in these studies highlight the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its inhibition of autophagy. By preventing the deubiquitination of Beclin-1, this compound disrupts the formation of autophagosomes, leading to the accumulation of damaged organelles and proteins. This disruption affects cellular metabolism, including the Warburg effect and fatty acid oxidation. The compound’s impact on metabolic flux and metabolite levels has been studied to understand its broader implications in cancer therapy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution is influenced by its solubility and stability in different solvents. Studies have shown that this compound can accumulate in specific cellular compartments, affecting its overall efficacy and toxicity .

Subcellular Localization

This compound’s subcellular localization plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with the PI3K complex and other autophagy-related proteins. Targeting signals and post-translational modifications direct this compound to specific compartments, enhancing its inhibitory effects on autophagy. The precise localization of this compound within cells has been studied to optimize its therapeutic potential .

Vorbereitungsmethoden

The synthesis of spautin-1 involves several steps, starting with the preparation of the core quinazoline structure. The synthetic route typically includes the following steps:

Formation of the Quinazoline Core: The quinazoline core is synthesized through a series of reactions involving the condensation of anthranilic acid derivatives with formamide or formic acid.

Introduction of Fluorine Atoms: Fluorine atoms are introduced into the quinazoline core through nucleophilic substitution reactions using appropriate fluorinating agents.

Final Assembly: The final step involves the coupling of the fluorinated quinazoline core with a substituted aniline derivative to form this compound.

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthetic route described above can be scaled up for larger-scale production if needed.

Analyse Chemischer Reaktionen

Spautin-1 unterliegt mehreren Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um den Chinazolin-Kern zu modifizieren, was möglicherweise die biologische Aktivität der Verbindung verändert.

Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie fluorhaltige Verbindungen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von this compound mit modifizierten chemischen Eigenschaften.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Krebsforschung: this compound wird verwendet, um die Rolle der Autophie in Krebszellen zu untersuchen.

Neurodegenerative Erkrankungen: Forscher verwenden this compound, um die Rolle der Autophie bei neurodegenerativen Erkrankungen wie Alzheimer und Parkinson zu untersuchen.

Infektionskrankheiten: This compound wird verwendet, um die Rolle der Autophie bei Virusinfektionen zu untersuchen, um potenzielle therapeutische Ziele zu identifizieren.

Stoffwechselerkrankungen: Die Verbindung wird auch verwendet, um die Rolle der Autophie bei Stoffwechselerkrankungen wie Diabetes und Fettleibigkeit zu untersuchen.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die Aktivität der Ubiquitin-spezifischen Peptidasen 10 und 13 hemmt. Diese Enzyme sind für die Deubiquitylierung des Klasse-III-Phosphatidylinositol-3-Kinase-Komplexes verantwortlich, der eine entscheidende Rolle bei der Regulation der Autophie spielt. Durch die Hemmung dieser Enzyme fördert this compound den Abbau des Klasse-III-Phosphatidylinositol-3-Kinase-Komplexes, wodurch die Autophie gehemmt wird. Diese Hemmung führt zu einer erhöhten Empfindlichkeit von Krebszellen gegenüber Chemotherapie und Strahlentherapie sowie zu potenziellen therapeutischen Wirkungen bei anderen Erkrankungen .

Vergleich Mit ähnlichen Verbindungen

Spautin-1 ist einzigartig in seiner Fähigkeit, spezifisch Ubiquitin-spezifische Peptidasen 10 und 13 zu hemmen. Ähnliche Verbindungen umfassen:

Im Vergleich zu diesen Verbindungen macht die Spezifität von this compound für Ubiquitin-spezifische Peptidasen 10 und 13 es zu einem wertvollen Werkzeug für die Untersuchung der Rolle dieser Enzyme bei der Autophie und verwandten biologischen Prozessen.

Eigenschaften

IUPAC Name |

6-fluoro-N-[(4-fluorophenyl)methyl]quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2N3/c16-11-3-1-10(2-4-11)8-18-15-13-7-12(17)5-6-14(13)19-9-20-15/h1-7,9H,8H2,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWIVHRPYFSSVOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=NC=NC3=C2C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318621 | |

| Record name | Spautin-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262888-28-7 | |

| Record name | Spautin-1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1262888-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spautin-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoro-N-[(4-fluorophenyl)methyl]quinazolin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

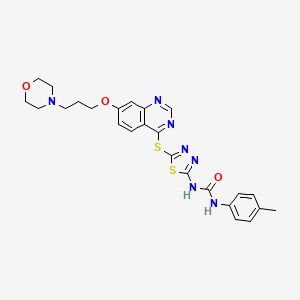

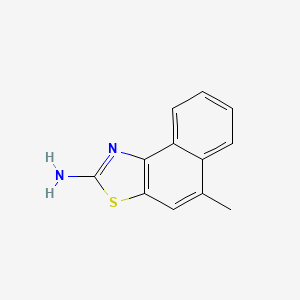

![disodium;2-[5-[6-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-2-yl]oxypentyl]propanedioate](/img/structure/B610859.png)

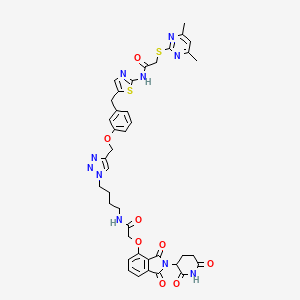

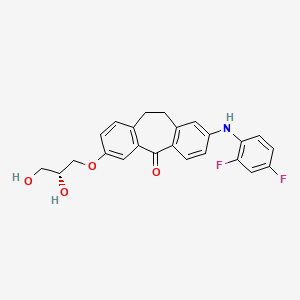

![2-[4-(2-fluoro-4-methylsulfonylphenyl)-2-methylpiperazin-1-yl]-N-[(1S,3R)-5-hydroxy-2-adamantyl]pyrimidine-4-carboxamide](/img/structure/B610865.png)

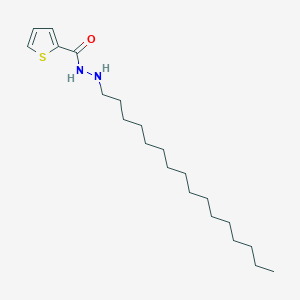

![N-benzyl-2-[[6-[(2-chloroacetyl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B610867.png)